Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 1113001-87-8) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bromomethyl substituent at the 3-position and a methyl ester at the 1-position. Its molecular formula is C₈H₁₁BrO₂, with a molecular weight of 219.08 g/mol . The compound is a versatile intermediate in organic synthesis, particularly for enantioselective reactions and pharmaceutical applications. Its bromomethyl group serves as a reactive site for nucleophilic substitutions or transition metal-catalyzed cross-couplings, enabling the construction of complex molecules like BCP-containing amino acids .
Properties
IUPAC Name |
methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSOWTSCQASPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113001-87-8 | |
| Record name | Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl bicyclo[1.1.1]pentane-1-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow processes offer advantages such as better control over reaction conditions, improved safety, and scalability. These methods can be optimized to produce large quantities of this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl bicyclo[1.1.1]pentane-1-carboxylate.
Oxidation: Bicyclo[1.1.1]pentane-1-carboxylic acid and other oxidized derivatives.
Scientific Research Applications
Applications in Organic Chemistry
The compound serves as a versatile building block in organic synthesis, particularly for:
- Synthesis of Bicyclic Compounds : It can be used to introduce bromomethyl groups into various bicyclic frameworks, facilitating the development of complex organic molecules.
- Functionalization Reactions : The bromine atom can be substituted or eliminated to yield a variety of functional groups, making it valuable for creating diverse chemical entities.
Medicinal Chemistry
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate has potential applications in medicinal chemistry:
- Drug Development : Its structural features may contribute to the design of novel pharmaceuticals targeting specific biological pathways.
- Anticancer Agents : Compounds derived from this structure have shown promise in preliminary studies as potential anticancer agents due to their ability to interact with cellular mechanisms.
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. These studies underscore the importance of structural modifications in enhancing biological activity.
Case Study 2: Functional Group Transformations
A study focused on the transformation of the bromomethyl group into other functional groups, such as amines and alcohols, showcased the compound's versatility as a synthetic intermediate. These transformations are critical for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Key Properties :
- Storage : Sealed in dry conditions at 2–8°C .
- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Substituent Variations: Halogenated Derivatives
*N/R: Not reported in provided evidence.
Key Observations :
- Reactivity : The bromomethyl group in the target compound is more reactive than fluorine or aryl substituents, making it ideal for further functionalization .
- Electronic Effects : Difluoro derivatives (e.g., 2,2-F₂) enhance metabolic stability and lipophilicity compared to bromine, which introduces steric bulk .
Functional Group Modifications
Key Observations :
- Polarity : Hydroxyl-containing derivatives (e.g., hydroxymethyl, hydroxyethyl) improve aqueous solubility but may require protection during synthesis .
- Stability: The tert-butoxycarbonyl (Boc) group in 3-((tert-Boc)amino) derivatives provides temporary amine protection, critical for peptide synthesis .
Biological Activity
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 1113001-87-8) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
- Molecular Formula : C8H11BrO2
- Molecular Weight : 219.08 g/mol
- Purity : Minimum 97%
- CAS Number : 1113001-87-8
Biological Activity Overview
The biological activity of this compound is largely attributed to its structural properties, which allow it to act as a bioisostere for various pharmacophores. Bicyclo[1.1.1]pentanes (BCPs) are known for their ability to enhance the metabolic stability and bioavailability of drug candidates.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of BCP-containing compounds. For instance, a study evaluated several BCP derivatives, including those similar to this compound, for their effects on inflammatory responses:
- Study Findings :
Synthesis Methods
The synthesis of this compound typically involves mild reaction conditions that enable the introduction of halogen substituents onto the bicyclic framework. A notable method includes:
- Triethylborane-Initiated Atom Transfer Radical Addition :
Case Study 1: Inflammatory Response Modulation
A recent investigation into BCP analogs included this compound as a candidate for modulating inflammatory pathways:
| Compound | IC50 (pM) | Effect on NFκB Activity | Cytokine Release Reduction |
|---|---|---|---|
| BCP-sLXm (6a) | <10 | ~50% inhibition | TNFα, MCP1, MIP1α |
This study demonstrated that the incorporation of BCP moieties can effectively enhance the anti-inflammatory profile of drug candidates .
Case Study 2: Structural Optimization for Drug Development
Research focusing on the structural optimization of drug candidates has shown that substituting traditional aromatic rings with BCP structures can lead to improved pharmacokinetic properties:
| Property | Traditional Compound | BCP Substituted Compound |
|---|---|---|
| Metabolic Stability | Low | High |
| Lipophilicity | Moderate | Enhanced |
| Bioavailability | Variable | Consistent |
These findings suggest that this compound could serve as a valuable scaffold in drug design .
Q & A
How is Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate synthesized, and what key reaction conditions are required?
Level: Basic
Methodological Answer:
The synthesis typically involves bromination of a bicyclo[1.1.1]pentane precursor. For example, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can be treated with in the presence of triphenylphosphine () and imidazole to replace the hydroxyl group with bromine via an Appel reaction . Key conditions include:
- Temperature : Reactions are often conducted at 0–25°C to control exothermicity.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is used for solubility and stability.
- Catalysts : facilitates bromide substitution, while imidazole neutralizes HBr byproducts.
Post-reaction purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high purity.
What spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?
Level: Basic
Methodological Answer:
- : Key signals include:
- : The ester carbonyl appears at δ 165–175 ppm, while the bicyclic carbons resonate at δ 25–45 ppm.
- HRMS : Exact mass confirms molecular formula (e.g., , expected 218.0–219.0 for ) .
- FTIR : Ester C=O stretch at ~1720 cm and C-Br at ~600 cm.
How does the bromomethyl substituent influence reactivity compared to hydroxymethyl or aminomethyl analogs?
Level: Advanced
Methodological Answer:
The bromomethyl group acts as a superior leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings or aminations) that are less feasible with hydroxymethyl () or aminomethyl () groups. Key differences:
- Reactivity : facilitates reactions (e.g., with amines or thiols) under mild conditions, while requires activation (e.g., tosylation) .
- Steric Effects : Bromine’s larger van der Waals radius may slow reactions in sterically crowded environments compared to smaller substituents.
- Electronic Effects : The electron-withdrawing Br enhances electrophilicity at the adjacent carbon, aiding nucleophilic attack .
How can contradictory data between X-ray crystallography and NMR for bicyclo[1.1.1]pentane derivatives be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Dynamic Effects in NMR : Rapid bridgehead proton exchange can average signals, masking true coupling constants. Variable-temperature NMR (e.g., −40°C to 25°C) slows dynamics, revealing split patterns .
- Crystal Packing in X-ray : Static structures may show bond distortions due to lattice forces, unlike solution-state NMR.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can reconcile discrepancies by modeling both solid-state and solution geometries .
What are the primary applications of this compound in medicinal chemistry?
Level: Basic
Methodological Answer:
- Bioisosteric Replacement : The bicyclo[1.1.1]pentane core replaces phenyl rings, improving solubility (logP reduction by ~1–2 units) and reducing off-target binding .
- Peptide Backbone Rigidification : Incorporation into peptides enhances metabolic stability by restricting conformational flexibility (e.g., GABA analogs) .
- Prodrug Development : The bromomethyl group allows conjugation to bioactive moieties (e.g., anticancer agents) via click chemistry .
How can computational methods predict regioselectivity in nucleophilic attacks on this compound?
Level: Advanced
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Identifies electrophilic sites via LUMO localization. For example, the bromomethyl carbon shows high LUMO density, favoring nucleophilic attack .
- DFT-Based Reactivity Indices : Fukui functions () quantify electrophilicity; higher values at the carbon predict substitution here .
- Molecular Dynamics (MD) Simulations : Assess steric accessibility of reactive sites in solvent models (e.g., water or DMSO) .
What strategies optimize enantioselective synthesis of chiral derivatives from this compound?
Level: Advanced
Methodological Answer:
- Chiral Catalysts : Rhodium complexes (e.g., ) induce asymmetry in cyclopropanation or C–H activation steps .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture.
- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control stereochemistry during substitutions, then remove them .
How does the bicyclo[1.1.1]pentane core influence physicochemical properties?
Level: Basic
Methodological Answer:
- Rigidity : The strained bicyclic system restricts conformational flexibility, enhancing binding affinity (e.g., improvements of ~2–3 kcal/mol in protein-ligand interactions) .
- Polar Surface Area (PSA) : Increases by ~20–30 Å compared to benzene, improving aqueous solubility (e.g., >50 μM in PBS) .
- Metabolic Stability : Reduced cytochrome P450 oxidation due to lack of aromatic π-systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
